REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[CH3:6][C:7]1[C:13]([OH:14])=[CH:12][CH:11]=[CH:10][C:8]=1[OH:9].CN([CH:18]=[O:19])C>[OH-].[Na+]>[OH:9][C:8]1[C:7]([CH3:6])=[C:13]([OH:14])[CH:12]=[CH:11][C:10]=1[CH:18]=[O:19] |f:3.4|
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Name
|
|
Quantity
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8 mL
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Type
|
reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
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Name
|
|
Quantity
|
4.84 g
|
Type
|
reactant
|
Smiles
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CC1=C(O)C=CC=C1O
|
Name
|
|
Quantity
|
26 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
26 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
200 mL
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Type
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solvent
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Smiles
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[OH-].[Na+]
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
being kept at 10-20° C
|
Type
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EXTRACTION
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Details
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extracted with Et2O (2×100 mL), aqueous phase
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Type
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EXTRACTION
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Details
|
the product was extracted with Et2O (2×200 mL)
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Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was separated on SiO2 (100 g) column, hexane-EtOAc (0 to 20% v/v)
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Name
|
|
Type
|
|
Smiles
|
OC1=C(C=O)C=CC(=C1C)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |